REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[C:9]1([C:15]#[CH:16])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>C(N(CC)CC)C.[Cu]I.C1(P([Pd-](Cl)P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:9]1([C:15]#[C:16][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
9.75 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C#C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
copper (I) iodide
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)[Pd-](P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residual black oil was dissolved in ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium carbonate (2×50 ml) and HCl (1M, 4×25 ml)
|
Type
|
EXTRACTION
|
Details
|
The acidic washings were extracted with ethyl acetate (2×25 ml)
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with dichloromethane (4×25 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with water (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with 7:3 ethyl acetate/60°-80° petrol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C#CC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.79 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |